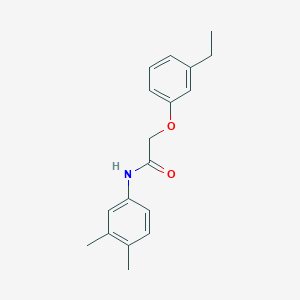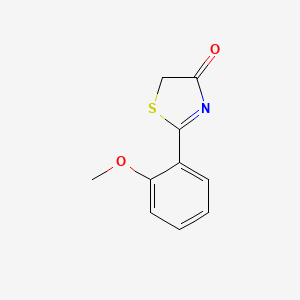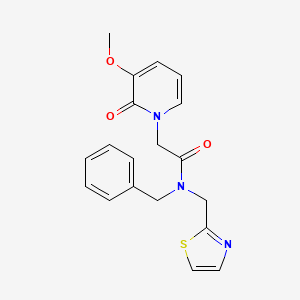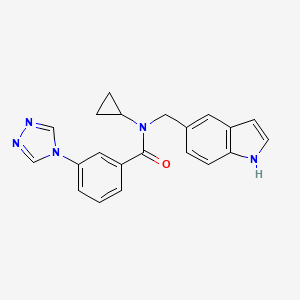![molecular formula C15H9ClN2O4S B5686495 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5686495.png)
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile, also known as NBD-Cl, is a chemical compound widely used in scientific research. It belongs to the family of sulfonyl chlorides and is a potent fluorescent probe that can be used for labeling biological molecules.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile involves the formation of a covalent bond between the sulfonyl chloride group of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile and the amino or thiol groups of the biological molecule. The covalent bond formation results in the labeling of the biological molecule with 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile, which can be detected by its fluorescence properties.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile is generally considered to be non-toxic and non-carcinogenic. However, it can react with biological molecules and alter their function, which may affect the physiological processes in living organisms. Therefore, caution should be taken when using 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile in lab experiments include its high sensitivity, specificity, and versatility. It can be used for labeling a wide range of biological molecules and can be detected by various fluorescence detection methods. However, the limitations of using 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile include its potential to alter the function of biological molecules and its susceptibility to photobleaching.
Orientations Futures
Of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile research include the development of new labeling strategies and the use of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile in vivo for imaging and diagnostic purposes.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-nitrophenylacetonitrile in the presence of a base such as triethylamine. The reaction yields 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile as a yellow powder with a melting point of 84-86°C. The purity of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile can be determined by thin-layer chromatography or high-performance liquid chromatography.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile is widely used in scientific research as a fluorescent probe for labeling biological molecules such as proteins, peptides, and nucleic acids. It can be used for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics. 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile can also be used for monitoring the conformational changes of biomolecules and for detecting the presence of reactive oxygen species.
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4S/c16-12-3-7-14(8-4-12)23(21,22)15(10-17)9-11-1-5-13(6-2-11)18(19)20/h1-9H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFXHJDOCRJNKT-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5686430.png)


![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686444.png)
![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)
![2-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5686470.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5686476.png)

![4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5686494.png)

![N'-{(3S*,4R*)-1-[(4-fluorophenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5686506.png)
